molecular formula C24H28N6OS B10912226 N-butyl-2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide

N-butyl-2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide

Cat. No.: B10912226
M. Wt: 448.6 g/mol
InChI Key: PNOLJADLRUWFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-BUTYL-2-[(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BUTYL-2-[(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, which is then functionalized with various substituents. Key steps include cyclization reactions, functional group transformations, and coupling reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

N~1~-BUTYL-2-[(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

N~1~-BUTYL-2-[(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-BUTYL-2-[(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N~1~-Butyl-2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide
  • 1H-Pyrazolo[3,4-b]pyridines

Uniqueness

N~1~-BUTYL-2-[(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H28N6OS

Molecular Weight

448.6 g/mol

IUPAC Name

1-butyl-3-[(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea

InChI

InChI=1S/C24H28N6OS/c1-2-3-13-25-24(32)28-27-23(31)18-14-19(15-9-10-15)26-22-20(18)21(16-11-12-16)29-30(22)17-7-5-4-6-8-17/h4-8,14-16H,2-3,9-13H2,1H3,(H,27,31)(H2,25,28,32)

InChI Key

PNOLJADLRUWFRX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NNC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C4CC4)C5CC5

Origin of Product

United States

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